[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
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Overview
Description
[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is an organic compound with the molecular formula C9H10O3 It features a cyclohexadienone ring substituted with a methyl group and an oxyacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of 1-methyl-4-oxocyclohexa-2,5-dien-1-ylidene with an appropriate aldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Pathways involved may include oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- 2-((3,5-di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy)acetic acid
Uniqueness
[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is unique due to its specific substitution pattern and the presence of an oxyacetaldehyde group.
Properties
CAS No. |
881181-43-7 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C9H10O3/c1-9(12-7-6-10)4-2-8(11)3-5-9/h2-6H,7H2,1H3 |
InChI Key |
PXLHWPLTWZMDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)OCC=O |
Origin of Product |
United States |
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